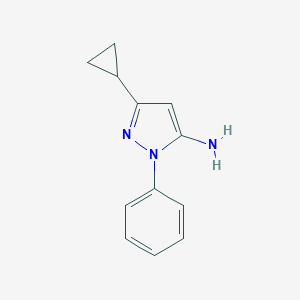

3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

Description

The exact mass of the compound 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-12-8-11(9-6-7-9)14-15(12)10-4-2-1-3-5-10/h1-5,8-9H,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOGPNMYHQADBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374124 | |

| Record name | 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-45-8 | |

| Record name | 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis involves a two-step process commencing with the formation of the key intermediate, 3-cyclopropyl-3-oxopropanenitrile, followed by a cyclocondensation reaction with phenylhydrazine. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway

The most direct and established route to 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine is a two-step synthesis. The first step involves the synthesis of the β-ketonitrile, 3-cyclopropyl-3-oxopropanenitrile. The second key step is the cyclocondensation of this intermediate with phenylhydrazine to form the desired pyrazole ring system.

Figure 1: Overall synthesis pathway for 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine.

Step 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile

The synthesis of the key intermediate, 3-cyclopropyl-3-oxopropanenitrile, can be achieved via a Claisen-type condensation of a cyclopropyl carbonyl compound with a source of the cyanomethyl group. A common method involves the reaction of ethyl cyclopropanecarboxylate with acetonitrile in the presence of a strong base like sodium ethoxide or sodium hydride.

Experimental Protocol: Synthesis of 3-cyclopropyl-3-oxopropanenitrile

This protocol is a representative procedure based on analogous syntheses of β-ketonitriles.

Materials and Reagents:

-

Ethyl cyclopropanecarboxylate

-

Acetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

A solution of ethyl cyclopropanecarboxylate (1.0 equivalent) and acetonitrile (1.2 equivalents) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid until the pH is neutral.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford 3-cyclopropyl-3-oxopropanenitrile.

Quantitative Data for 3-cyclopropyl-3-oxopropanenitrile

| Property | Value |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 124-128 °C at 21 Torr |

| Density | 1.156 g/cm³ |

Step 2: Synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

The final step in the synthesis is the cyclocondensation reaction between 3-cyclopropyl-3-oxopropanenitrile and phenylhydrazine. This reaction typically proceeds in an alcoholic solvent, and can be catalyzed by a small amount of acid.

Experimental Protocol: Synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

This protocol is a representative procedure based on the general synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.

Materials and Reagents:

-

3-cyclopropyl-3-oxopropanenitrile

-

Phenylhydrazine

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Diatomaceous earth

Procedure:

-

To a solution of 3-cyclopropyl-3-oxopropanenitrile (1.0 equivalent) in ethanol in a round-bottom flask, phenylhydrazine (1.05 equivalents) is added.

-

A catalytic amount of glacial acetic acid (e.g., 2-3 drops) is added to the mixture.

-

The reaction mixture is heated to reflux for 3-5 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield a crude solid or oil.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel. The product can be filtered through a pad of diatomaceous earth if necessary to remove any insoluble impurities.

Quantitative Data for 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

| Property | Value |

| Molecular Formula | C₁₂H₁₃N₃ |

| Molecular Weight | 199.25 g/mol |

| CAS Number | 175137-45-8[1] |

| Appearance | Off-white to yellow solid |

| Predicted m/z [M+H]⁺ | 200.1182 |

Logical Workflow of the Synthesis

The synthesis follows a logical progression from simple starting materials to the final complex molecule.

Figure 2: Logical workflow of the synthesis and characterization process.

Conclusion

This technical guide provides a detailed framework for the synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine. The described two-step pathway, involving the formation of a β-ketonitrile intermediate followed by cyclocondensation, represents a reliable and adaptable method for obtaining this pyrazole derivative. The provided experimental protocols, while based on established chemical principles and analogous reactions, should be optimized for specific laboratory conditions to ensure the best possible yield and purity. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis and development of novel heterocyclic compounds for various applications, including drug discovery.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a prominent feature in many biologically active molecules, demonstrating a wide range of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The presence of a cyclopropyl group and a phenyl ring on the pyrazole core of this specific molecule suggests the potential for unique physicochemical properties and biological interactions, making it a compound of interest for further investigation in drug discovery and development.

This technical guide provides a summary of the available physicochemical data for 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine, outlines a general synthetic approach, and discusses the potential for biological activity based on related structures.

Physicochemical Properties

A comprehensive search of available literature and chemical databases has yielded limited experimentally determined physicochemical data for 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine. The following tables summarize the known and predicted properties.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N₃ | Echemi[1] |

| Molecular Weight | 199.25 g/mol | Echemi[1] |

| Predicted XlogP | 2.1 | PubChem[2] |

| Appearance | Brown powder | guidechem.com[3] |

Table 2: Experimentally Determined Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Not available |

Note: The lack of experimentally determined data highlights the need for further characterization of this compound.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine was not found in the reviewed literature, a general synthetic route can be proposed based on established pyrazole synthesis methodologies.

A common and effective method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative. For the target molecule, this would likely involve the reaction of 3-cyclopropyl-3-oxopropanenitrile with phenylhydrazine.

Proposed Synthetic Workflow

The logical workflow for the synthesis and characterization of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine is depicted in the following diagram.

Caption: Proposed workflow for the synthesis, purification, and characterization of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of structurally related aminopyrazole derivatives can be found in the literature. For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives involved a nucleophilic substitution reaction, followed by characterization using NMR, LC/MS, and FTIR[4]. Researchers can adapt these published methods for the synthesis and purification of the target compound.

General Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the molecule.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as the N-H and C=N bonds of the pyrazole ring and the aromatic C-H bonds.

-

Melting Point Analysis: A key indicator of the purity of the synthesized compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been reported for 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine, the pyrazole scaffold is a well-established pharmacophore.

Derivatives of aminopyrazoles have shown a variety of biological activities, including:

-

Antiproliferative Effects: A study on novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives demonstrated their efficacy in inhibiting the proliferation of breast cancer cell lines[4]. The mechanism of action for some pyrazole derivatives has been linked to the inhibition of NADPH oxidase and the reduction of reactive oxygen species (ROS) production[5].

-

Antimicrobial Activity: Various pyrazole derivatives have been investigated for their antibacterial and antifungal properties.

-

Kinase Inhibition: The pyrazole core is a common feature in many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Given the structural similarities to other biologically active pyrazoles, it is plausible that 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine could interact with various cellular targets. A hypothetical signaling pathway that could be investigated based on the activities of related compounds is presented below.

Caption: A hypothetical signaling pathway for the potential biological activity of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine.

Conclusion

3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine is a compound with potential for further investigation in the field of medicinal chemistry. While there is a significant gap in the experimentally determined physicochemical data, its structural features suggest that it may possess interesting biological properties. This technical guide provides a starting point for researchers by summarizing the available information and proposing a logical workflow for its synthesis and characterization. Further experimental work is crucial to fully elucidate the physicochemical properties and biological potential of this molecule.

References

- 1. echemi.com [echemi.com]

- 2. PubChemLite - 3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine (C12H13N3) [pubchemlite.lcsb.uni.lu]

- 3. baijingchem.lookchem.com [baijingchem.lookchem.com]

- 4. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine (CAS: 175137-45-8)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, outlines a detailed experimental protocol for its synthesis based on established methodologies for analogous compounds, and discusses the potential biological activities of the broader pyrazole class, highlighting areas for future research.

Core Compound Data

3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a cyclopropyl group at the 3-position, a phenyl substituent on the pyrazole nitrogen, and an amine group at the 5-position. Its structural features make it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the known quantitative data for 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine is presented in Table 1. This information has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 175137-45-8 | Echemi[1] |

| Molecular Formula | C₁₂H₁₃N₃ | Echemi[1] |

| Molecular Weight | 199.25 g/mol | Echemi[1] |

| Melting Point | 134-137 °C | Sigma-Aldrich |

| Appearance | Brown powder | Guidechem |

| Purity | 95% - 99% | BOC Sciences, Guidechem |

| Synonyms | 5-Amino-3-cyclopropyl-1-phenylpyrazole | Echemi[1] |

Spectral Data

| Adduct | m/z |

| [M+H]⁺ | 200.11823 |

| [M+Na]⁺ | 222.10017 |

| [M-H]⁻ | 198.10367 |

| [M]⁺ | 199.11040 |

Data from PubChemLite. These are predicted values.

Experimental Protocols: Synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

While a specific protocol for the synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine is not explicitly detailed in the surveyed literature, a reliable synthetic route can be inferred from the preparation of analogous compounds, particularly the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine. The proposed synthesis is a two-step process involving the preparation of the β-ketonitrile precursor followed by a cyclization reaction with phenylhydrazine.

Step 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile

This precursor can be synthesized via the acylation of acetonitrile with a cyclopropylcarbonyl derivative.

Materials:

-

Cyclopropanecarbonyl chloride

-

Acetonitrile

-

Sodium hydride (NaH) or similar strong base

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetonitrile (1.0 equivalent) dropwise to the suspension.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise to the reaction mixture at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully adding a cold aqueous solution of hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-cyclopropyl-3-oxopropanenitrile.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

This step involves the cyclization of the β-ketonitrile with phenylhydrazine.

Materials:

-

3-cyclopropyl-3-oxopropanenitrile (from Step 1)

-

Phenylhydrazine

-

Ethanol or acetic acid

-

Sodium acetate (if using acetic acid)

Procedure:

-

In a round-bottom flask, dissolve 3-cyclopropyl-3-oxopropanenitrile (1.0 equivalent) in ethanol.

-

Add phenylhydrazine (1.0-1.1 equivalents) to the solution.

-

If using acetic acid as the solvent, add a catalytic amount of a base such as sodium acetate.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine as a solid.

Caption: Proposed synthetic workflow for 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine.

Biological Activity and Potential Applications

While there is a substantial body of research on the biological activities of pyrazole derivatives, specific studies on 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine are not currently available in the public domain. However, the pyrazole scaffold is a well-established pharmacophore, and compounds with similar structural motifs have demonstrated a wide range of biological activities.

The broader class of pyrazole-containing compounds has been investigated for:

-

Antiproliferative Activity: Many pyrazole derivatives have been synthesized and evaluated as potential anticancer agents.[2] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[3][4]

-

Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in several compounds with demonstrated antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Certain pyrazole derivatives are known to possess anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

-

Cannabinoid Receptor Modulation: Some pyrazole derivatives have been identified as potent modulators of cannabinoid receptors, suggesting potential applications in treating obesity and related metabolic disorders.

Given the prevalence of antiproliferative activity among pyrazole derivatives, it is plausible that 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine could serve as a valuable intermediate for the development of novel anticancer agents. A common mechanism of action for such compounds is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Caption: Hypothetical signaling pathway targeted by antiproliferative pyrazole derivatives.

Future Directions

The information available on 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine suggests that it is a compound with significant potential, primarily as a building block in medicinal chemistry. Future research should focus on:

-

Definitive Synthesis and Characterization: A full experimental report on the synthesis of this compound, including detailed spectral analysis (¹H-NMR, ¹³C-NMR, IR, and high-resolution mass spectrometry), would be of great value to the scientific community.

-

Biological Screening: A comprehensive biological evaluation of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine and its derivatives against a panel of cancer cell lines, microbial strains, and inflammatory markers would elucidate its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropyl, phenyl, and amine moieties would help in identifying derivatives with enhanced potency and selectivity for specific biological targets.

References

- 1. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative Activity and Molecular Docking of Some Pyrazole-Based Quinazolinone, Benzimidazole, and Tetrazinethione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a probable synthetic route, and potential biological activities of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine, based on available data for the compound and its structural analogs. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Molecular Structure and Identification

The molecular structure of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine is characterized by a central pyrazole ring substituted with a cyclopropyl group at the C3 position, a phenyl group at the N1 position, and an amine group at the C5 position.

Table 1: Molecular Identifiers and Properties

| Identifier | Value | Source |

| Molecular Formula | C12H13N3 | [2][3] |

| Molecular Weight | 199.25 g/mol | [3] |

| SMILES | C1CC1C2=NN(C(=C2)N)C3=CC=CC=C3 | [2] |

| InChI Key | MLOGPNMYHQADBA-UHFFFAOYSA-N | [2][3] |

| CAS Number | 175137-45-8 | [3][4] |

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 2.1 | [2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 41.8 Ų | PubChem |

Synthesis and Characterization

While a specific experimental protocol for the synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine is not detailed in the provided search results, a plausible synthetic route can be inferred from the synthesis of structurally related 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives. The key step involves the cyclization of a β-ketonitrile with a substituted hydrazine.

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 3-cyclopropyl-3-oxopropanenitrile with phenylhydrazine.

Caption: Proposed synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine.

Experimental Protocol (Hypothetical)

Materials:

-

3-cyclopropyl-3-oxopropanenitrile

-

Phenylhydrazine

-

Ethanol (or other suitable solvent)

-

Sodium ethoxide (or other base)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-cyclopropyl-3-oxopropanenitrile in ethanol, add an equimolar amount of phenylhydrazine.

-

Add a catalytic amount of a suitable base, such as sodium ethoxide, to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques as described for similar compounds.[1]

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR): To elucidate the chemical structure and confirm the presence of cyclopropyl, phenyl, and pyrazole protons and carbons.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the amine.

-

Elemental Analysis: To determine the elemental composition of the compound.

Potential Biological Activities and Mechanism of Action

While specific biological data for 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine is not available, the broader class of pyrazole derivatives has been extensively studied and shown to possess a range of biological activities.

Table 3: Potential Biological Activities of Pyrazole Derivatives

| Biological Activity | Description | Reference |

| Antiproliferative | Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have shown inhibitory effects against breast cancer cell lines.[1] | [1] |

| Kinase Inhibition | 5-cyclopropyl-1H-pyrazole-3-amine has been used as a starting material for the synthesis of kinase inhibitors, suggesting that the target compound may also exhibit activity against protein kinases. | [5] |

| Antimicrobial | Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have been synthesized and evaluated for their antibacterial and antifungal activities. | |

| Anti-inflammatory | Phenyl-substituted pyrazole derivatives are known to possess anti-inflammatory properties. | [6] |

Hypothetical Signaling Pathway

Given that related pyrazole compounds act as kinase inhibitors, a potential mechanism of action for 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine could involve the inhibition of a protein kinase involved in a cancer-related signaling pathway, such as a cyclin-dependent kinase (CDK).

Caption: Hypothetical inhibition of a CDK-mediated signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine.

References

- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine (C12H13N3) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine [oakwoodchemical.com]

- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]

3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine IUPAC name and synonyms

This document provides a comprehensive overview of the chemical entity 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine, including its nomenclature, physicochemical properties, and relevant experimental contexts. It is intended for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Nomenclature

The compound with the CAS Registry Number 175137-45-8 is a substituted pyrazole derivative.[1][2][3][][5] The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. In this specific molecule, the ring is substituted with a phenyl group at the N1 position, a cyclopropyl group at the C3 position, and an amine group at the C5 position.

IUPAC Name: 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine.

Synonyms:

-

1H-Pyrazol-5-amine, 3-cyclopropyl-1-phenyl-[1]

-

5-Amino-3-cyclopropyl-1-phenylpyrazole[1]

-

5-cyclopropyl-2-phenylpyrazol-3-amine[6]

Physicochemical Properties

The key quantitative data for 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine are summarized in the table below. This information is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 175137-45-8 | [1][2][3][][5] |

| Molecular Formula | C₁₂H₁₃N₃ | [1][2][5][6] |

| Molecular Weight | 199.25 g/mol | [1][5][6] |

| Monoisotopic Mass | 199.11095 Da | [6] |

| Melting Point | 135-137 °C | [3] |

| Predicted XLogP | 2.1 | [6] |

| InChI Key | MLOGPNMYHQADBA-UHFFFAOYSA-N | [1][6] |

| SMILES | C1CC1C2=NN(C(=C2)N)C3=CC=CC=C3 | [6] |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine was not found in the reviewed literature, general methods for the synthesis of 5-aminopyrazoles are well-established. A common route involves the condensation of a hydrazine derivative with a β-ketonitrile.

General Synthesis Workflow for 5-Aminopyrazoles: The logical flow for the synthesis and subsequent analysis of a novel pyrazole derivative, based on methodologies reported for similar compounds[7], is depicted below. This workflow starts from commercially available starting materials and proceeds through synthesis, purification, characterization, and biological evaluation.

References

- 1. echemi.com [echemi.com]

- 2. 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine [oakwoodchemical.com]

- 3. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - 3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine (C12H13N3) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth overview of the methodologies used to characterize the solubility and stability of the novel heterocyclic compound, 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine. This document is intended for researchers, scientists, and drug development professionals, offering a framework for establishing the critical physicochemical properties that govern a compound's journey from discovery to clinical application. While specific experimental data for this compound is not publicly available, this guide details the standard experimental protocols and data presentation formats essential for its comprehensive evaluation.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A thorough understanding of a compound's solubility in various aqueous and organic media is fundamental. The following sections outline the standard methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for formulation development.[1][2][3] The shake-flask method is the gold standard for this determination.[4][5][6]

Table 1: Illustrative Thermodynamic Solubility Data for 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data Point 1 | Data Point 1 |

| Phosphate Buffered Saline (pH 7.4) | 37 | Data Point 2 | Data Point 2 |

| Simulated Gastric Fluid (pH 1.2) | 37 | Data Point 3 | Data Point 3 |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Data Point 4 | Data Point 4 |

| Water | 25 | Data Point 5 | Data Point 5 |

| Ethanol | 25 | Data Point 6 | Data Point 6 |

| Propylene Glycol | 25 | Data Point 7 | Data Point 7 |

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Preparation: An excess amount of solid 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: The resulting suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid.[7]

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][8]

-

pH Measurement: For aqueous solutions, the pH of the saturated solution is measured as it may differ from the initial pH of the buffer.[4]

Kinetic Solubility

Kinetic solubility is a high-throughput assessment of the amount of a compound that remains in solution after being rapidly precipitated from a concentrated stock solution (typically in DMSO).[7][9] This is highly relevant for early-stage drug discovery and in vitro biological assays. Nephelometry is a common technique for this measurement.[10][11][12]

Table 2: Illustrative Kinetic Solubility Data for 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine in PBS (pH 7.4)

| Compound Concentration (µM) | Light Scattering (NTU) | Solubility Assessment |

| 200 | Value | Soluble / Insoluble |

| 100 | Value | Soluble / Insoluble |

| 50 | Value | Soluble / Insoluble |

| 25 | Value | Soluble / Insoluble |

| 12.5 | Value | Soluble / Insoluble |

| 6.25 | Value | Soluble / Insoluble |

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values.

Experimental Protocol: Kinetic Solubility (Nephelometry)

-

Stock Solution: A concentrated stock solution of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine is prepared in dimethyl sulfoxide (DMSO).

-

Serial Dilution: The DMSO stock solution is added to an aqueous buffer (e.g., PBS) in a microtiter plate and serially diluted.[9][10]

-

Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.[10]

-

Measurement: The light scattering caused by precipitated particles in each well is measured using a nephelometer.[10][11][12]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a soluble control.[12]

References

- 1. In-vitro Thermodynamic Solubility [protocols.io]

- 2. evotec.com [evotec.com]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]

- 6. Equilibrium solubility measurement of ionizable drugs-consensus recommendations for improving data quality [diposit.ub.edu]

- 7. enamine.net [enamine.net]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. enamine.net [enamine.net]

- 12. benchchem.com [benchchem.com]

Spectroscopic Profile of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine (CAS No. 175137-45-8). Due to the limited availability of published experimental data for this specific molecule, this document presents a combination of predicted spectroscopic values and expected characteristic data based on the analysis of structurally related compounds. Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the characterization of this and similar molecules. The information is structured to be a valuable resource for professionals in medicinal chemistry and drug development.

Chemical Structure and Properties

-

IUPAC Name: 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

-

Molecular Weight: 199.25 g/mol [2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are expected chemical shifts (δ) in ppm relative to TMS. Actual values may vary depending on the solvent and experimental conditions.

Table 1: Expected ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 - 7.60 | m | 5H | Phenyl-H |

| ~ 5.70 | s | 1H | Pyrazole-H4 |

| ~ 3.80 | br s | 2H | -NH₂ |

| ~ 1.80 - 1.90 | m | 1H | Cyclopropyl-CH |

| ~ 0.80 - 1.00 | m | 2H | Cyclopropyl-CH₂ (diastereotopic) |

| ~ 0.60 - 0.80 | m | 2H | Cyclopropyl-CH₂ (diastereotopic) |

Table 2: Expected ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ ppm) | Assignment |

| ~ 150.0 | Pyrazole-C5 |

| ~ 148.0 | Pyrazole-C3 |

| ~ 140.0 | Phenyl-C1 (ipso) |

| ~ 129.0 | Phenyl-C3/C5 |

| ~ 125.0 | Phenyl-C4 |

| ~ 120.0 | Phenyl-C2/C6 |

| ~ 95.0 | Pyrazole-C4 |

| ~ 8.0 | Cyclopropyl-CH |

| ~ 6.0 | Cyclopropyl-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch (aromatic & cyclopropyl) | Phenyl & Cyclopropyl |

| 2950 - 2850 | Weak | C-H Stretch (aliphatic) | Cyclopropyl |

| ~ 1620 | Strong | N-H Scissoring | Primary Amine (-NH₂) |

| ~ 1595, 1490 | Medium | C=C Stretch | Phenyl Ring |

| ~ 1550 | Medium | C=N Stretch | Pyrazole Ring |

| 750, 690 | Strong | C-H Out-of-plane Bend | Monosubstituted Phenyl |

Mass Spectrometry (MS)

The following data is based on predicted values for various adducts. The monoisotopic mass of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine is 199.11095 Da.[1]

Table 4: Predicted Mass Spectrometry Data

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 200.11823 |

| [M+Na]⁺ | 222.10017 |

| [M-H]⁻ | 198.10367 |

| [M]⁺ | 199.11040 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; vortex if necessary.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a single scan to check shimming. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

Set the spectral width to approximately 16 ppm, centered at around 6 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire 16 to 64 scans, depending on the sample concentration.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 220 ppm, centered at around 100 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

-

Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in both positive and negative ion modes.

-

Set the mass range from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion ([M+H]⁺) and applying collision-induced dissociation (CID) to observe fragmentation patterns.

-

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity like 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This guide provides a foundational spectroscopic profile for 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine, a molecule of interest in chemical and pharmaceutical research. While based on predicted and analogous data, the information herein, coupled with the detailed experimental protocols, offers a robust framework for researchers to perform and interpret their own analyses, ultimately leading to a definitive structural confirmation and facilitating further investigation into its potential applications.

References

The Diverse Biological Activities of Pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively explored, leading to the development of a wide array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of pyrazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant activities. This document details the mechanisms of action, quantitative biological data, and the experimental protocols used to evaluate these activities, serving as a valuable resource for researchers in drug discovery and development.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action. A significant number of these compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Mechanisms of Action

1.1.1. Kinase Inhibition:

Many pyrazole derivatives exert their anticancer effects by targeting key kinases involved in cancer cell proliferation, survival, and angiogenesis. These include:

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane protein that, upon activation by its ligands, initiates a signaling cascade that promotes cell growth and proliferation. Overexpression or mutations of EGFR are common in various cancers. Pyrazole derivatives have been designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling.

-

Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. Pyrazole-containing compounds have been developed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Pyrazole derivatives have been shown to inhibit VEGFR-2, thereby suppressing tumor-induced angiogenesis.

-

Other Kinases: Pyrazole scaffolds have also been utilized to develop inhibitors against other important cancer-related kinases such as Bruton's tyrosine kinase (BTK), B-Raf, and PIM-1 kinase.

1.1.2. Other Mechanisms:

Beyond kinase inhibition, some pyrazole derivatives have been reported to induce apoptosis and inhibit tubulin polymerization, a critical process for cell division.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

| Compound/Derivative Class | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Indole-pyrazole derivative 33 | HCT116 (Colon) | CDK2 | < 23.7 | [1] |

| Indole-pyrazole derivative 34 | MCF7 (Breast) | CDK2 | < 23.7 | [1] |

| Pyrazolo[4,3-c]pyridine derivative 41 | MCF7 (Breast) | - | 1.937 (µg/mL) | [1] |

| Pyrazolo[4,3-c]pyridine derivative 41 | HepG2 (Liver) | - | 3.695 (µg/mL) | [1] |

| Pyrazole carbaldehyde derivative 43 | MCF7 (Breast) | PI3 Kinase | 0.25 | [1] |

| Pyrazolo[1,5-a]pyrimidine derivative 46 | HCT116 (Colon) | PIM-1 | 1.51 | [1] |

| Pyrazolo[1,5-a]pyrimidine derivative 47 | MCF7 (Breast) | PIM-1 | 7.68 | [1] |

| 5-alkylated selanyl-1H-pyrazole 53 | HepG2 (Liver) | EGFR/VEGFR-2 | 15.98 | [1] |

| 5-alkylated selanyl-1H-pyrazole 54 | HepG2 (Liver) | EGFR/VEGFR-2 | 13.85 | [1] |

Signaling Pathway Diagrams

Experimental Protocols

1.4.1. MTT Assay for In Vitro Cytotoxicity:

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Pyrazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the pyrazole derivatives in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example.

Mechanism of Action

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX:

-

COX-1: Constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: Inducible and its expression is upregulated at sites of inflammation.

By selectively inhibiting COX-2 over COX-1, pyrazole derivatives can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs. Other anti-inflammatory mechanisms include the modulation of cytokines and suppression of the NF-κB signaling pathway.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

The following table presents the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes.

| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [2] |

| Pyrazole derivative 2a | - | 19.87 (nM) | - | [3] |

| Pyrazole derivative 3b | - | 39.43 (nM) | 22.21 | [3] |

| Pyrazole derivative 4a | - | 61.24 (nM) | 14.35 | [3] |

| Pyrazole derivative 5b | - | 38.73 (nM) | 17.47 | [3] |

| Celecoxib | - | - | - | - |

Note: '-' indicates data not available in the cited sources.

Signaling Pathway Diagram

Experimental Protocols

2.4.1. In Vitro COX Inhibition Assay:

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Pyrazole derivatives

-

A method for detecting prostaglandin production (e.g., ELISA kit for PGE2)

-

96-well plates

-

Plate reader

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add various concentrations of the pyrazole derivatives to the wells. Include a vehicle control and a known COX inhibitor as a positive control.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding a stop solution (e.g., HCl).

-

Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

-

2.4.2. Carrageenan-Induced Paw Edema in Rats (In Vivo):

This is a widely used model to assess the in vivo anti-inflammatory activity of compounds.

-

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Pyrazole derivatives

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer

-

-

Procedure:

-

Divide the rats into groups: control, standard, and test groups (different doses of the pyrazole derivative).

-

Administer the pyrazole derivative or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

-

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action

The exact mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, some proposed mechanisms include:

-

Inhibition of DNA Gyrase: Some pyrazole compounds are thought to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and repair.

-

Disruption of Cell Membrane: Certain derivatives may interfere with the integrity of the microbial cell membrane, leading to cell death.

-

Enzyme Inhibition: Pyrazoles may inhibit other essential microbial enzymes involved in various metabolic pathways.

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Nitrofuran-containing pyrazole 3b | E. coli | - | [4] |

| Nitrofuran-containing pyrazole 3b | S. aureus | - | [4] |

| Pyrazole-thiazole hybrid 10 | MRSA | 1.9-3.9 | [5] |

| Imidazo-pyridine pyrazole 18 | E. coli | <1 | [5] |

| Imidazo-pyridine pyrazole 18 | P. aeruginosa | <1 | [5] |

Note: '-' indicates data not available in the cited sources or a qualitative description of activity was provided.

Experimental Protocols

3.3.1. Broth Microdilution Method for MIC Determination:

This is a standard method for determining the MIC of an antimicrobial agent.

-

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Pyrazole derivatives

-

Standard antimicrobial agents

-

Inoculum of the microorganism standardized to 0.5 McFarland turbidity

-

-

Procedure:

-

Prepare serial two-fold dilutions of the pyrazole derivatives in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 48 hours (fungi).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Antiviral Activity

Several pyrazole derivatives have shown promising activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus.

Mechanism of Action

The antiviral mechanisms of pyrazole derivatives are diverse and often target specific viral enzymes or processes:

-

Reverse Transcriptase (RT) Inhibition: Some pyrazoles act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 RT and inhibiting its activity.

-

Inhibition of Viral Entry/Fusion: Certain derivatives can interfere with the entry of the virus into the host cell.

-

Inhibition of other viral enzymes: Pyrazoles have also been investigated as inhibitors of other viral enzymes like proteases and polymerases.

Experimental Protocols

4.2.1. Reverse Transcriptase (RT) Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of viral reverse transcriptase.

-

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

A template-primer (e.g., poly(A)/oligo(dT))

-

Deoxynucleotide triphosphates (dNTPs), with one being labeled (e.g., [³H]-dTTP or a fluorescent analog)

-

Pyrazole derivatives

-

Reaction buffer

-

Method for detecting DNA synthesis (e.g., scintillation counting for radioactivity, fluorescence measurement)

-

-

Procedure:

-

In a reaction tube, combine the reaction buffer, template-primer, and dNTPs.

-

Add various concentrations of the pyrazole derivative.

-

Initiate the reaction by adding the reverse transcriptase enzyme.

-

Incubate the reaction at 37°C for a specific time.

-

Stop the reaction and precipitate the newly synthesized DNA.

-

Quantify the amount of incorporated labeled nucleotide to determine the extent of RT inhibition.

-

Calculate the IC50 value of the compound.

-

Antidepressant Activity

Some pyrazole derivatives have been investigated for their potential as antidepressant agents.

Mechanism of Action

The primary mechanism of antidepressant action for the studied pyrazole derivatives is the inhibition of Monoamine Oxidase (MAO) . MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO, these compounds increase the levels of these neurotransmitters, which is believed to alleviate the symptoms of depression. There are two isoforms of MAO:

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine.

-

MAO-B: Preferentially metabolizes dopamine.

Selective inhibition of MAO-A is a common strategy for antidepressant drugs.

Signaling Pathway Diagram

References

- 1. scispace.com [scispace.com]

- 2. lasa.co.uk [lasa.co.uk]

- 3. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action for Substituted Pyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure is a core component in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various kinase inhibitors used in oncology.[1][2] The significance of this scaffold lies in its unique ability to engage in hydrogen bonding as both a donor and acceptor, contributing to favorable interactions with a wide array of biological targets. This guide provides an in-depth overview of the primary mechanisms of action for substituted pyrazoles, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Mechanisms of Action

Substituted pyrazoles exert their diverse pharmacological effects through several key mechanisms, primarily centered around the inhibition of enzymes and the modulation of cell signaling pathways.

Enzyme Inhibition

A predominant mechanism of action for many clinically relevant pyrazole derivatives is the inhibition of key enzymes involved in disease pathogenesis.

-

Protein Kinase Inhibition: A large class of pyrazole-containing compounds function as ATP-competitive inhibitors of protein kinases.[3] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[4] Pyrazole derivatives have been successfully designed to target various kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[5] By occupying the ATP-binding pocket of the kinase, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting signaling cascades that control cell proliferation, survival, and angiogenesis.[4] For instance, pyrazolo[4,3-f]quinoline derivatives have been identified as potent inhibitors of haspin kinase, an enzyme implicated in mitosis.[5]

-

Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of pyrazoles like Celecoxib are attributed to the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] The structure of these pyrazole derivatives allows them to fit within the active site of the COX-2 isoform with high selectivity over the constitutively expressed COX-1 isoform, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6][7] The mechanism involves an initial competitive interaction followed by a time-dependent, tight-binding inhibition that effectively inactivates the enzyme.[8]

Receptor Antagonism

Certain substituted pyrazoles function by blocking the activity of cell surface receptors. A notable example is Rimonabant, which acts as an inverse agonist and selective antagonist of the cannabinoid 1 (CB1) receptor.[9][10] The CB1 receptor is a key component of the endocannabinoid system, which regulates appetite, energy metabolism, and other physiological processes. By binding to the receptor, Rimonabant prevents the binding of endogenous cannabinoids and reduces the receptor's basal signaling activity, leading to its therapeutic effects in obesity and related metabolic disorders.[9]

Antimicrobial Action

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, effective against a range of bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[11][12] While the exact mechanisms can vary, a primary mode of action is the disruption of the bacterial cell membrane or cell wall.[11] Some studies suggest that these compounds interfere with macromolecular synthesis, having a global effect on bacterial cell function.[13] Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible bacterial growth.[11][14]

Antioxidant Activity

Many pyrazole compounds exhibit antioxidant properties by acting as radical scavengers.[15] Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. The mechanism involves the pyrazole derivative donating a hydrogen atom or an electron to neutralize stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).[5][15] This activity can be quantified spectrophotometrically by the reduction of the colored DPPH radical.

Quantitative Data Presentation

The biological activity of substituted pyrazoles is quantified using various metrics such as the half-maximal inhibitory concentration (IC₅₀), the inhibitory constant (Kᵢ), and the minimum inhibitory concentration (MIC). The following tables summarize representative data for different classes of pyrazole derivatives.

Table 1: Pyrazole-Based Kinase Inhibitors

| Compound/Derivative Class | Target Kinase | IC₅₀ / Kᵢ / Kₑ | Cell Line (if applicable) | Reference |

| Pyrazolo[4,3-f]quinoline deriv. | Haspin Kinase | 1.7 µM (IC₅₀) | HCT116 | [5] |

| Compound 6 (Li et al.) | Aurora A Kinase | 0.16 µM (IC₅₀) | - | [4] |

| Compound 10 (BCR-ABL Inhibitor) | Bcr-Abl Kinase | 14.2 nM (IC₅₀) | K562 | [4] |

| Asciminib (ABL-001) | Bcr-Abl Kinase | 0.5 nM (IC₅₀) | - | [4] |

| Compound 22 (CDK Inhibitor) | CDK2 | 24 nM (IC₅₀) | - | [4] |

| Pyrazole-based analog (4) | CDK2/cyclin A2 | 3.82 µM (IC₅₀) | - | [16] |

| Pyrazole-based analog (9) | CDK2/cyclin A2 | 0.96 µM (IC₅₀) | - | [16] |

| Pyrazole deriv. (Thangarasu et al.) | PI3 Kinase | 0.25 µM (IC₅₀) | MCF7 | [5] |

| Pyrazole deriv. (Dawood et al.) | VEGFR-2 | 34.58 µM (IC₅₀) | - | [5] |

Table 2: Pyrazole-Based COX Inhibitors

| Compound | Target Enzyme | IC₅₀ / Kᵢ | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-1 | 10-16 µM (Kᵢ) | ~30 | [7][8] |

| Celecoxib | COX-2 | 0.003-0.006 µM (IC₅₀) | ~30 | [7][8] |

| Pyrazole analogue (5u) | COX-2 | 1.79 µM (IC₅₀) | 72.73 | [6] |

| Pyrazole analogue (5s) | COX-2 | 2.51 µM (IC₅₀) | 65.75 | [6] |

Table 3: Antimicrobial Pyrazole Derivatives

| Compound/Derivative Class | Target Organism | MIC (µg/mL) | Reference |

| Coumarin-substituted pyrazole (7) | MRSA | 3.125 | [12] |

| Naphthyl-substituted hydrazone (6) | S. aureus | 0.78 | [11] |

| Aminoguanidine-derived pyrazole (12) | E. coli 1924 | 1 | [11] |

| Benzofuran-substituted pyrazole (20) | K. pneumonia | 3.91 | [11] |

| Pyrazole-clubbed pyrimidine (5c) | MRSA | 521 µM | [14] |

Experimental Protocols

The determination of the mechanism of action and biological potency of substituted pyrazoles relies on a suite of standardized in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a common method for determining the IC₅₀ values of kinase inhibitors.

-

Principle: The assay is performed in two steps. First, the kinase reaction is run. Then, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial ADP amount.[17][18]

-

Protocol Outline:

-

Kinase Reaction Setup: In a 384-well plate, combine the target kinase, the specific substrate, the pyrazole inhibitor (at various concentrations), and the reaction buffer.[19]

-

Initiation: Start the reaction by adding a defined concentration of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[20]

-

ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to stop the kinase reaction and consume any unused ATP. Incubate for 40 minutes at room temperature.[17][19]

-

ADP Detection: Add Kinase Detection Reagent, which contains an enzyme to convert ADP to ATP and the reagents for the luciferase reaction. Incubate for 30-60 minutes at room temperature.[17][19]

-

Measurement: Measure the luminescence using a plate-reading luminometer. The light output is inversely proportional to the kinase activity (and directly proportional to inhibition).

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cytotoxicity/Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cultured cells by measuring metabolic activity.

-

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[21][22]

-

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[23]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the pyrazole compound. Include vehicle-only and media-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[23]

-

MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted) to each well. Incubate for 1.5-4 hours at 37°C.[23][24]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[23][25]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[22] Measure the absorbance at a wavelength of ~570 nm (test wavelength) using a microplate reader.[22]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Determine the IC₅₀ value from the dose-response curve.

-

Antimicrobial Susceptibility Test (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26]

-

Principle: A standardized inoculum of a specific bacterium is challenged with serial dilutions of the antimicrobial compound in a liquid growth medium within a 96-well plate. The MIC is the lowest concentration that inhibits visible bacterial growth.[26][27]

-

Protocol Outline:

-

Compound Preparation: Prepare a stock solution of the pyrazole compound and perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[14]

-

Inoculum Preparation: Suspend several colonies of the test bacterium from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[26] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[26]

-

Inoculation: Add the standardized bacterial suspension to each well containing the diluted compound. Include a positive control well (broth + inoculum, no drug) and a negative/sterility control well (broth only).[14]

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[26]

-